molecular formula C24H23N3OS3 B14954262 (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B14954262
M. Wt: 465.7 g/mol
InChI Key: RAODBXQNQUYOKQ-QNGOZBTKSA-N
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Description

The compound “(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one” is a thiazolidinone derivative characterized by a pyrazole-thiazolidinone hybrid scaffold. Its structure features:

  • A pyrazole ring substituted with a 4-(ethylsulfanyl)phenyl group at position 3 and a phenyl group at position 1.
  • A methylidene bridge linking the pyrazole ring to a thiazolidin-4-one core.
  • A propyl substituent at position 3 of the thiazolidinone ring and a thioxo group at position 2.

This architecture confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in enzyme inhibition (e.g., kinases, phosphatases) or antimicrobial applications. Its synthesis likely follows conventional condensation reactions, as seen in analogous thiazolidinone derivatives .

Properties

Molecular Formula

C24H23N3OS3

Molecular Weight

465.7 g/mol

IUPAC Name

(5Z)-5-[[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H23N3OS3/c1-3-14-26-23(28)21(31-24(26)29)15-18-16-27(19-8-6-5-7-9-19)25-22(18)17-10-12-20(13-11-17)30-4-2/h5-13,15-16H,3-4,14H2,1-2H3/b21-15-

InChI Key

RAODBXQNQUYOKQ-QNGOZBTKSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)SCC)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)SCC)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The starting materials often include substituted phenylhydrazines, ethylsulfanyl benzaldehyde, and thiazolidinone derivatives. The reaction conditions may involve:

    Condensation reactions: These are used to form the pyrazole ring.

    Cyclization reactions: These help in forming the thiazolidinone ring.

    Substitution reactions: These introduce the ethylsulfanyl and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch processing: Where reactions are carried out in a stepwise manner.

    Continuous flow synthesis: For more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.

    Biological Probes: Used in studying biological pathways.

Medicine

    Drug Development:

    Antimicrobial Agents: Investigated for its antimicrobial properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Sensors: Employed in the design of sensors for detecting various substances.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate biological pathways. The specific pathways and targets depend on the context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare it with structurally related compounds (Table 1). Key analogs include:

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Name Core Structure Substituents (Pyrazole/Thiazolidinone) Key Properties/Activities Reference
Target Compound Pyrazole-thiazolidinone hybrid - Pyrazole: 3-[4-(ethylsulfanyl)phenyl], 1-phenyl
- Thiazolidinone: 3-propyl, 2-thioxo
High lipophilicity (LogP ~3.2); potential kinase inhibition
Analog 1: (5Z)-3-(3-methoxypropyl)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one Pyrazole-thiazolidinone hybrid - Pyrazole: 3-[3-methyl-4-(isobutoxy)phenyl], 1-phenyl
- Thiazolidinone: 3-(3-methoxypropyl), 2-thioxo
Enhanced solubility (methoxypropyl chain); moderate antibacterial activity (MIC = 8 µg/mL)
Analog 2: (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one Pyrazole-thiazolidinone hybrid - Pyrazole: 3-[4-ethoxy-2-methylphenyl], 1-phenyl
- Thiazolidinone: 3-isopropyl, 2-thioxo
Lower LogP (~2.9) due to ethoxy group; weak cytotoxicity (IC₅₀ >50 µM)
Analog 3: (Z)-5-(substituted benzylidene)-2-(methylthio)thiazol-4(5H)-one Simplified thiazol-4-one - Benzylidene substituent varies
- Thiazole: 2-(methylthio)
Broad-spectrum antifungal activity (e.g., Candida albicans IC₅₀ = 2.5 µM)

Structural and Electronic Differences

  • Substituent Effects on Lipophilicity :
    The ethylsulfanyl group in the target compound increases lipophilicity (LogP ~3.2) compared to Analog 2’s ethoxy group (LogP ~2.9), which enhances membrane permeability but may reduce aqueous solubility .
  • Electronic Modulation :
    The thioxo group at position 2 in all analogs enables hydrogen bonding with enzymatic targets, but the pyrazole’s ethylsulfanyl (electron-withdrawing) vs. ethoxy (electron-donating) substituents alter electronic density, affecting binding affinity .

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